Cas no 2460739-50-6 (rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans)

rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans 化学的及び物理的性質
名前と識別子
-
- Z4523756533
- rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride
- (4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride
- rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans
-
- MDL: MFCD32703022
- インチ: 1S/C7H13N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h5-6,8H,1-4H2,(H2,9,10,11);1H/t5-,6+;/m0./s1
- InChIKey: NXXVGKNTXAWTML-RIHPBJNCSA-N
- ほほえんだ: Cl.O=C1NC[C@@H]2CNCC[C@H]2N1
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 171
- トポロジー分子極性表面積: 53.2
rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26983354-10g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans |
2460739-50-6 | 95% | 10g |
$4114.0 | 2023-09-11 | |
Enamine | EN300-26983354-2.5g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans |
2460739-50-6 | 95% | 2.5g |
$1874.0 | 2023-09-11 | |
Enamine | EN300-26983354-1.0g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans |
2460739-50-6 | 95% | 1.0g |
$956.0 | 2023-07-10 | |
Enamine | EN300-26983354-1g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans |
2460739-50-6 | 95% | 1g |
$956.0 | 2023-09-11 | |
1PlusChem | 1P028PAX-100mg |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans |
2460739-50-6 | 95% | 100mg |
$471.00 | 2024-05-21 | |
Aaron | AR028PJ9-250mg |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans |
2460739-50-6 | 95% | 250mg |
$677.00 | 2023-12-15 | |
Aaron | AR028PJ9-2.5g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans |
2460739-50-6 | 95% | 2.5g |
$2602.00 | 2023-12-15 | |
Aaron | AR028PJ9-5g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans |
2460739-50-6 | 95% | 5g |
$3840.00 | 2023-12-15 | |
1PlusChem | 1P028PAX-250mg |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans |
2460739-50-6 | 95% | 250mg |
$648.00 | 2024-05-21 | |
Enamine | EN300-26983354-5g |
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans |
2460739-50-6 | 95% | 5g |
$2774.0 | 2023-09-11 |
rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, transに関する追加情報
Rac-(4aR,8aS)-Decahydropyrido[4,3-d]pyrimidin-2-one Hydrochloride, Trans: An Overview of a Promising Compound in Pharmaceutical Research
Rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans (CAS No. 2460739-50-6) is a compound that has garnered significant attention in the pharmaceutical and medicinal chemistry communities due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrido-pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The racemic form of this compound is particularly interesting because it contains a mixture of enantiomers. The (4aR,8aS) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological activity and pharmacological profile. The trans designation further specifies the spatial arrangement of the substituents around the double bond or ring structure.
In recent years, there has been a growing interest in the development of small molecules that can modulate specific biological pathways. Rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans has shown promise in this regard due to its ability to interact with various cellular targets. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and enzymes involved in signal transduction pathways.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability. This makes it more suitable for formulation into various dosage forms, such as tablets, capsules, and injectable solutions. The enhanced solubility also facilitates better absorption and bioavailability when administered orally or parenterally.
One of the key areas of research involving rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans is its potential as an anticancer agent. Preclinical studies have shown that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to target specific molecular pathways that are often dysregulated in cancer cells.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have demonstrated that rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation and associated tissue damage.
The mechanism of action of this compound is not yet fully understood but is believed to involve multiple pathways. For example, it may inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and immune responses. Additionally, it may interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans in various disease settings. Preliminary results from phase I trials have shown promising outcomes with regards to safety and tolerability. These trials have also provided valuable insights into the pharmacokinetics and pharmacodynamics of the compound.
The development of new therapeutic agents often involves extensive preclinical testing to ensure their safety and efficacy before they can be advanced to clinical trials. In this context, rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans has undergone rigorous preclinical evaluation using both in vitro and in vivo models. These studies have consistently demonstrated its potent biological activity and favorable safety profile.
The future prospects for rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans are promising. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will find applications in a wide range of medical conditions. Its unique structural features and multifaceted biological activities make it an attractive candidate for further development.
In conclusion, rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans (CAS No. 2460739-50-6) represents a promising compound with significant potential in pharmaceutical research. Its ability to modulate key biological pathways involved in cancer and inflammation makes it a valuable candidate for further investigation and development as a therapeutic agent.
2460739-50-6 (rac-(4aR,8aS)-decahydropyrido4,3-dpyrimidin-2-one hydrochloride, trans) 関連製品
- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 338755-04-7(1-(2,6-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)
- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)